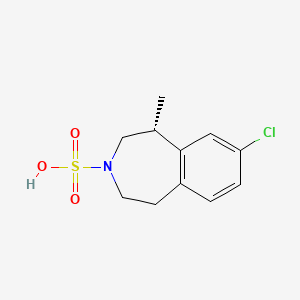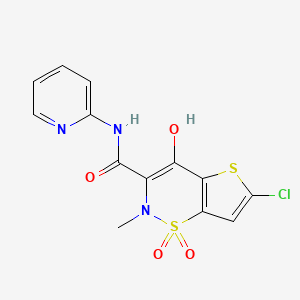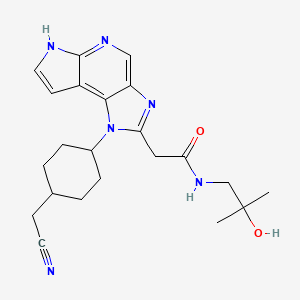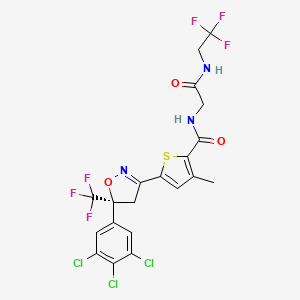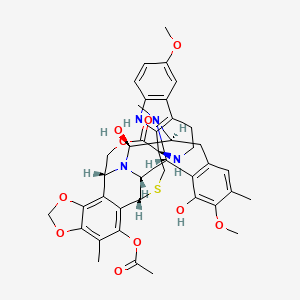
Lurbinectedin
Descripción general
Descripción
Lurbinectedin, comercializado con el nombre de Zepzelca, es un análogo sintético de la tetrahidropirroloquinolinona alcaloide con actividad antineoplásica potencial. Se utiliza principalmente para el tratamiento del cáncer de pulmón de células pequeñas metastásico. This compound se une covalentemente a los residuos que se encuentran en la ranura menor del ADN, lo que puede provocar una progresión retardada a través de la fase S, un arresto del ciclo celular en la fase G2/M y la muerte celular .
Aplicaciones Científicas De Investigación
Lurbinectedin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los agentes de unión al ADN y sus efectos sobre la estructura y la función del ADN.
Biología: Investigado por sus efectos sobre los procesos celulares, incluida la regulación del ciclo celular y la apoptosis.
Medicina: Se utiliza principalmente en el tratamiento del cáncer de pulmón de células pequeñas metastásico.
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes anticancerígenos y como compuesto de referencia en estudios de desarrollo de fármacos.
Mecanismo De Acción
Lurbinectedin ejerce su actividad quimioterapéutica uniéndose covalentemente a los residuos de guanina en la ranura menor del ADN, formando aductos que doblan la hélice del ADN hacia la ranura mayor. Esta unión da como resultado rupturas del ADN de doble cadena y la muerte celular subsiguiente. Además, this compound induce la muerte celular inmunogénica y estimula la inmunidad anticancerígena al reducir los macrófagos asociados al tumor y modular el microambiente tumoral .
Análisis Bioquímico
Biochemical Properties
Lurbinectedin interacts with DNA, specifically binding to guanine residues in the DNA minor groove . This binding forms adducts that bend the DNA helix towards the major groove . The interaction of this compound with DNA leads to the disruption of active transcription and DNA repair .
Cellular Effects
This compound has been associated with myelosuppression, and patients receiving therapy with this agent should be closely monitored for evidence of cytopenias . It has been investigated in the treatment of a variety of cancers, including mesothelioma, chronic lymphocytic leukemia (CLL), breast cancer, and small-cell lung cancer (SCLC) .
Molecular Mechanism
This compound exerts its effects at the molecular level by covalently binding to DNA, resulting in double-strand DNA breaks . This binding interaction with DNA leads to the disruption of active transcription and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a delay in tumor growth over time
Metabolic Pathways
This compound is metabolized primarily by CYP3A4 in vitro . An N-desmethylated metabolite has been identified
Transport and Distribution
The steady-state volume of distribution of this compound is 504 L
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Lurbinectedin implica un proceso complejo de varios pasos que comienza a partir de materiales de partida pequeños y comunes. La ruta sintética requiere veintiséis pasos individuales para producir el fármaco con un rendimiento global del 1,6% . El proceso involucra varias condiciones de reacción, incluido el uso de grupos protectores, transformaciones selectivas de grupos funcionales y reacciones estereoselectivas para garantizar la configuración correcta del producto final.
Métodos de producción industrial: La producción industrial de this compound sigue la misma ruta sintética, pero se optimiza para la producción a gran escala. Esto implica escalar las condiciones de reacción, optimizar los rendimientos y garantizar la pureza del producto final. El proceso se lleva a cabo bajo estrictas pautas regulatorias para garantizar la seguridad y la eficacia del fármaco.
Análisis De Reacciones Químicas
Tipos de reacciones: Lurbinectedin experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, que pueden implicar la formación de especies reactivas de oxígeno.
Reducción: Pueden ocurrir reacciones de reducción, lo que lleva a la formación de metabolitos reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden tener lugar, particularmente en los sitios electrofílicos dentro de la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves para lograr reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de this compound, que se pueden analizar utilizando técnicas como la cromatografía líquida de ultra rendimiento acoplada a espectrometría de masas en tándem (UPLC-MS/MS) .
Comparación Con Compuestos Similares
Lurbinectedin es estructuralmente similar a la Trabectedina, otro agente anticancerígeno derivado de fuentes marinas. La principal diferencia entre los dos compuestos es la sustitución de la tetrahydroisoquinolina en Trabectedina por una tetrahydro β-carbolina en this compound, lo que resulta en una mayor actividad antitumoral .
Compuestos similares:
Trabectedina: Se utiliza para el tratamiento del sarcoma de tejidos blandos y el cáncer de ovario.
Ecteinascidina: El compuesto marino natural del que se derivan tanto this compound como Trabectedina.
Topotecan: Otro agente de unión al ADN utilizado en el tratamiento del cáncer de pulmón de células pequeñas, pero con un mecanismo de acción diferente.
This compound destaca por su mecanismo de acción único, su mayor actividad antitumoral y su capacidad para modular el microambiente tumoral, lo que lo convierte en una valiosa adición al arsenal de agentes anticancerígenos .
Propiedades
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMIZRDDREKEP-HWTBNCOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198065 | |
| Record name | Lurbinectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue. | |
| Record name | Lurbinectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
497871-47-3 | |
| Record name | Lurbinectedin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497871-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lurbinectedin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurbinectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lurbinectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C41H44N4O10S | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LURBINECTEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Lurbinectedin?
A1: this compound exerts its antitumor activity through a multifaceted mechanism involving:
- DNA Binding: this compound binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]
- Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]
- DNA Damage: this compound binding also induces the formation of double-strand DNA breaks. [, , ]
- Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]
Q2: How does this compound affect the tumor microenvironment?
A2: Research suggests this compound impacts the tumor microenvironment by:
- Reducing Tumor-Associated Macrophages (TAMs): this compound demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]
- Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]
Q3: Does this compound's mechanism of action differ between cancer types?
A3: While the core mechanisms of action hold true across different cancer types, research suggests this compound might exploit specific vulnerabilities in certain cancers:
- Ovarian Clear Cell Carcinoma (CCC): this compound exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []
- Small Cell Lung Cancer (SCLC): In SCLC, this compound demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []
Q4: Is there publicly available spectroscopic data for this compound?
A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound.
Q5: What is the preclinical evidence supporting this compound's anticancer activity?
A5: Extensive preclinical studies have demonstrated the antitumor efficacy of this compound in various cancer models:
- In vitro: this compound effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]
- In vivo: this compound significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]
Q6: Are there any preclinical findings suggesting potential combination therapies with this compound?
A6: Preclinical studies highlight the potential of combining this compound with other agents to enhance its antitumor effects:
- Irinotecan: Synergistic antitumor activity has been observed when this compound is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]
- ONC212 (Imipridone): Combinations of this compound with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]
- BCL2/BCL2L1 inhibitors: this compound exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []
- Gemcitabine: The combination of this compound and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to this compound's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []
Q7: What are the key clinical findings from trials investigating this compound in cancer treatment?
A7: Clinical trials have demonstrated the therapeutic potential of this compound, particularly in SCLC:
- Relapsed SCLC: this compound received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]
- BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed this compound exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []
- Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of this compound in MPM, regardless of histological type or prior immunotherapy. [, ]
Q8: Are there any ongoing clinical trials exploring this compound in other cancer types?
A9: Yes, this compound is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]
Q9: Have any resistance mechanisms to this compound been identified?
A9: Research suggests potential mechanisms of resistance to this compound may involve:
- Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in this compound-resistant tumors, highlighting the importance of this pathway in this compound's mechanism of action. []
- SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to this compound, indicating a potential role for SLFN11 as a biomarker for this compound sensitivity. [, ]
Q10: Are there specific biomarkers that could predict response to this compound therapy?
A10: Several potential biomarkers are being investigated to predict this compound response:
- SLFN11: High SLFN11 expression has been linked to increased sensitivity to this compound in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]
- POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to this compound in vitro, warranting further investigation as a potential biomarker. []
- MYC: Preclinical data suggests MYC as a potential predictive biomarker for this compound response in SCLC. []
Q11: What analytical techniques are used for this compound characterization and quantification?
A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of this compound in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying this compound, determining its plasma protein binding, and measuring its metabolites in human plasma. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


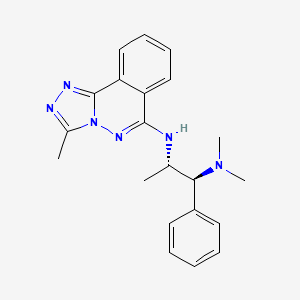
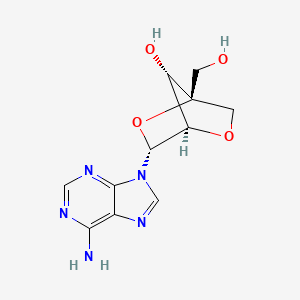
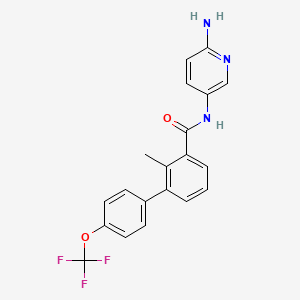

![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
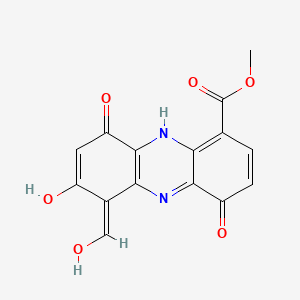
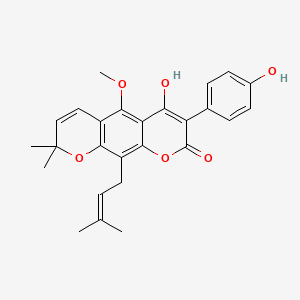
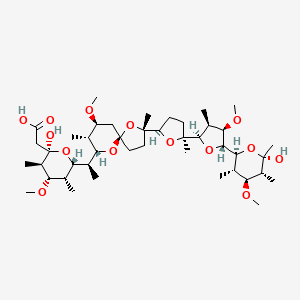
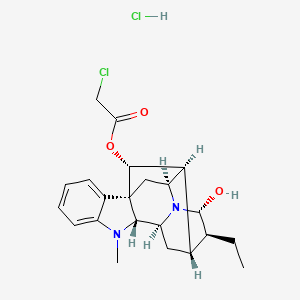
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
